2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropylamino group and a pyrazolyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes using Rh(III)-catalyzed and solvent-controlled C–H bond functionalization . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Rh(III) complexes). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways The cyclopropylamino group and pyrazolyl group contribute to its binding affinity and reactivity with target molecules
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid: A related compound with a similar pyrazolyl group but different overall structure.
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: Another compound with a cyclopropylamino group and pyrazolyl group, differing in the position and structure of the functional groups.
Uniqueness
2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-(3-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)7-5-10(11(15)16)12-9-2-3-9/h4,6,9-10,12H,2-3,5,7H2,1H3,(H,15,16) |
InChI Key |
LGNOHPQXZRXDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(C(=O)O)NC2CC2 |
Origin of Product |
United States |
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